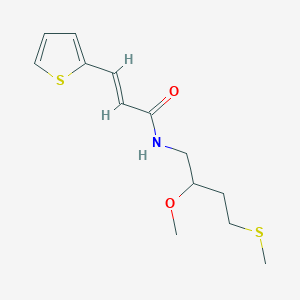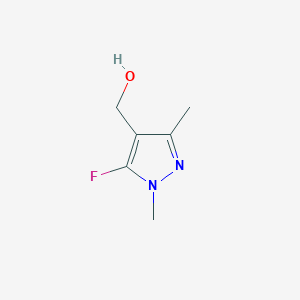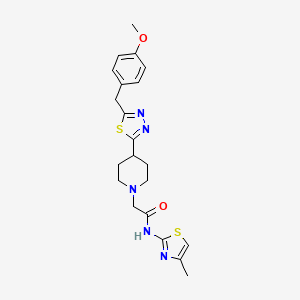![molecular formula C20H32Cl2N2O2 B2594775 2,6-Bis[(tert-butylamino)methyl]naphthalene-1,5-diol dihydrochloride CAS No. 2378806-62-1](/img/structure/B2594775.png)
2,6-Bis[(tert-butylamino)methyl]naphthalene-1,5-diol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-Bis[(tert-butylamino)methyl]naphthalene-1,5-diol dihydrochloride is a research chemical . It is used in various research applications and is available for purchase from several chemical suppliers .
Molecular Structure Analysis
The InChI code for this compound is1S/C20H30N2O2.2ClH/c1-19(2,3)21-11-13-7-9-16-15(17(13)23)10-8-14(18(16)24)12-22-20(4,5)6;;/h7-10,21-24H,11-12H2,1-6H3;2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.
Scientific Research Applications
Plastic Scintillators and Luminescent Materials
Research into plastic scintillators based on polymethyl methacrylate (PMMA) with various luminescent dyes, including compounds related to naphthalene derivatives, demonstrates their importance in developing materials with enhanced scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. These materials find applications in radiation detection and measurement technologies (Salimgareeva & Kolesov, 2005).
Environmental Impact and Toxicity of BPA Alternatives
The environmental and health impacts of bisphenol A (BPA) and its alternatives, including compounds with tert-butyl groups, have been extensively studied. Research focusing on the carcinogenic, mutagenic, reproductive toxicity, and endocrine-disrupting properties of these compounds highlights the need for safer chemical substitutes in consumer products (den Braver-Sewradj et al., 2020).
Environmental and Human Exposure to Synthetic Phenolic Antioxidants
Studies on synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and related compounds, focus on their widespread environmental occurrence, human exposure pathways, and potential toxicity. These investigations are crucial for understanding the environmental behaviors and health risks associated with SPAs and guiding the development of safer alternatives (Liu & Mabury, 2020).
Polymeric Materials with Naphthalene Units
Research on poly(butylene 2,6-naphthalate) (PBN) and its properties as a crystallizable polyester highlights the material's potential applications in industries requiring materials with excellent anti-abrasion, low friction, superior chemical resistance, and outstanding gas barrier characteristics. The development of specific crystal structures and morphologies in PBN is key to harnessing these properties (Ding et al., 2019).
properties
IUPAC Name |
2,6-bis[(tert-butylamino)methyl]naphthalene-1,5-diol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2.2ClH/c1-19(2,3)21-11-13-7-9-16-15(17(13)23)10-8-14(18(16)24)12-22-20(4,5)6;;/h7-10,21-24H,11-12H2,1-6H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIIOXOVVKZZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C2=C(C=C1)C(=C(C=C2)CNC(C)(C)C)O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2594693.png)


![Tert-butyl2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B2594698.png)
![3-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2594699.png)





![ethyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2594708.png)

![5-(2-Ethoxyethyl)-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2594714.png)
